molecular formula C11H11NO2 B12821367 1-(7-methoxy-1H-indol-3-yl)ethanone

1-(7-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B12821367
M. Wt: 189.21 g/mol
InChI Key: YXJMUMYSCLLHIX-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1H-indol-3-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 7th position and an ethanone group at the 1st position of the indole ring. It is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(7-Methoxy-1H-indol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of 7-methoxyindole with acetyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like methanol or toluene.

Industrial Production Methods

Industrial production of 1-(7-Methoxy-1H-indol-3-yl)ethan-1-one often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized by controlling the temperature, reaction time, and concentration of reactants to ensure maximum output and purity .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Indole-3-carboxylic acids.

    Reduction: 1-(7-Methoxy-1H-indol-3-yl)ethanol.

    Substitution: 2-Bromo-1-(7-methoxy-1H-indol-3-yl)ethan-1-one.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

1-(7-Methoxy-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(7-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H11NO2/c1-7(13)9-6-12-11-8(9)4-3-5-10(11)14-2/h3-6,12H,1-2H3

InChI Key

YXJMUMYSCLLHIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2OC

Origin of Product

United States

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